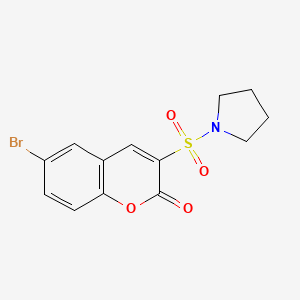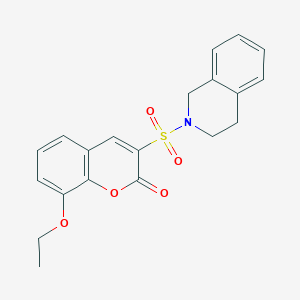![molecular formula C14H15N3O5S B6511325 ethyl 5-[(3-acetylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate CAS No. 1093741-31-1](/img/structure/B6511325.png)
ethyl 5-[(3-acetylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as UV, IR, 1H NMR, HSQC, ESI–MS, and elemental analysis .Chemical Reactions Analysis
Pyrazoles can undergo various chemical reactions. For example, the Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the melting point, boiling point, flash point, and other properties can be determined experimentally .科学的研究の応用
Ethyl 5-APPC has been used in a variety of scientific research applications. It has been used to study the effects of various compounds on the activity of enzymes, to identify novel drug targets, and to investigate the biochemical and physiological effects of drugs. It has also been used to study the pharmacokinetics and pharmacodynamics of drugs, as well as to study the effects of drugs on gene expression.
作用機序
The mechanism of action of ethyl 5-APPC is not yet fully understood. However, it has been suggested that it may act as an inhibitor of enzymes involved in the metabolism of drugs, as well as an activator of certain receptors. It has also been suggested that it may act as an agonist of certain receptors, and as an antagonist of certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 5-APPC are not yet fully understood. However, it has been suggested that it may have anti-inflammatory, anti-oxidant, and anti-cancer effects. It has also been suggested that it may have a protective effect against oxidative stress.
実験室実験の利点と制限
The main advantage of using ethyl 5-APPC in lab experiments is that it is relatively easy to synthesize and relatively inexpensive to purchase. Additionally, it is relatively stable and can be stored for long periods of time. The main limitation of using ethyl 5-APPC in lab experiments is that its mechanism of action is not yet fully understood, which can lead to unpredictable results.
将来の方向性
There are several potential future directions for the use of ethyl 5-APPC in scientific research. It could be used to further study its mechanism of action, as well as to study its effects on gene expression and other cellular processes. It could also be used to identify new drug targets and to study the pharmacokinetics and pharmacodynamics of drugs. Additionally, it could be used to study its effects on inflammation, oxidative stress, and cancer. Finally, it could be used to study its effects on other physiological processes, such as metabolism and endocrine function.
合成法
Ethyl 5-APPC can be synthesized from 3-acetylphenol and ethyl pyrazole-4-carboxylate in two steps. In the first step, 3-acetylphenol is reacted with ethyl pyrazole-4-carboxylate in the presence of sulfuric acid to form ethyl 5-[(3-acetylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate. In the second step, the product is purified by recrystallization.
Safety and Hazards
特性
IUPAC Name |
ethyl 5-[(3-acetylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5S/c1-3-22-14(19)12-8-15-16-13(12)23(20,21)17-11-6-4-5-10(7-11)9(2)18/h4-8,17H,3H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTKVOHNUFTJPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2,2-dimethylpropanamide](/img/structure/B6511248.png)
![4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-[(thiophen-2-yl)methyl]butanamide](/img/structure/B6511255.png)




![6-bromo-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B6511291.png)


![N-(3,5-dichlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B6511311.png)
![N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}propanamide](/img/structure/B6511333.png)
![4-bromo-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide](/img/structure/B6511341.png)
![3-bromo-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide](/img/structure/B6511345.png)
![4-bromo-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide](/img/structure/B6511346.png)